molecular formula C22H24N2O2S2 B2627492 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2034343-42-3

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2627492
CAS No.: 2034343-42-3
M. Wt: 412.57
InChI Key: ZWMFMPBRXLHUQF-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic organic compound featuring a thiazole core substituted with a phenyl group and a complex carboxamide side chain. This side chain incorporates a cyclopentyl ring and a thiophene heterocycle bearing a hydroxymethyl group, a structure indicative of potential bioactivity and designed for enhanced solubility. The compound belongs to a class of thiazole derivatives known for their significant potential in pharmacological research, particularly in the development of anticancer agents. Thiazole rings are privileged structures in medicinal chemistry, frequently serving as the core scaffold in compounds investigated for their cytotoxic properties against various human cancerous cell lines . The specific molecular architecture of this compound, which integrates multiple heterocyclic systems, suggests it may function by targeting key biological pathways, potentially including enzyme inhibition or interference with cellular replication processes common to neoplastic diseases . This reagent is provided exclusively for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c1-15(25)18-9-10-19(28-18)22(11-5-6-12-22)14-23-20(26)17-13-27-21(24-17)16-7-3-2-4-8-16/h2-4,7-10,13,15,25H,5-6,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMFMPBRXLHUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O2S2, with a molecular weight of approximately 335.5 g/mol. Its structure features a thiazole ring, a phenyl group, and a cyclopentane moiety, which contribute to its unique biological profile.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, thiazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that a related thiazole compound inhibited the growth of breast cancer cells through the modulation of specific signaling pathways, including the PI3K/Akt pathway .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiophene derivatives are known for their antibacterial and antifungal activities. In vitro studies have shown that compounds containing thiophene rings can disrupt bacterial cell membranes, leading to cell lysis. A recent evaluation highlighted the efficacy of thiazole-based compounds against Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar properties.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation. This activity could be beneficial in treating conditions characterized by chronic inflammation.

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
  • Receptor Interaction : It could interact with cellular receptors to modulate signaling pathways associated with cell survival and proliferation.
  • Oxidative Stress Modulation : By influencing oxidative stress pathways, the compound might enhance apoptosis in cancer cells while protecting normal cells.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity against MCF-7 cells with IC50 values in the micromolar range .
Study 2Showed antimicrobial efficacy against Gram-positive bacteria, with minimum inhibitory concentrations comparable to standard antibiotics .
Study 3Reported anti-inflammatory effects in a murine model of arthritis, reducing paw swelling and cytokine levels.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide is C21H28N2O4SC_{21}H_{28}N_{2}O_{4}S, with a molecular weight of approximately 436.59 g/mol. Its structure comprises a thiazole ring, which is known for its biological activity, particularly in drug design.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds similar to this compound have demonstrated significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a candidate for further development in the treatment of infectious diseases .
  • Anti-inflammatory Properties :
    • The thiazole moiety is associated with anti-inflammatory effects. Research has shown that compounds containing this structure can inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Cancer Therapeutics :
    • Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. By targeting specific pathways involved in cancer progression, these compounds could serve as potential chemotherapeutic agents .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial EfficacySimilar compounds displayed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial activity .
Anti-inflammatory ResearchCompounds with thiazole structures were found to reduce pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases .
Cancer Cell Line TestingIn vitro tests showed that derivatives could induce apoptosis in MCF-7 breast cancer cells, highlighting their potential as anticancer agents .

Synthesis and Optimization

The synthesis of this compound generally involves multi-step organic reactions that require optimization to enhance yield and purity. Key steps may include the formation of the thiazole ring and the introduction of substituents that confer biological activity.

Potential Future Applications

Given its promising biological activities, this compound could be further explored for:

  • Drug Development : As a lead compound for new antibiotics or anti-inflammatory drugs.
  • Targeted Therapy : Development of targeted therapies for specific cancer types based on its mechanism of action.
  • Combination Therapies : Investigating its efficacy when used in combination with existing treatments to enhance therapeutic outcomes.

Comparison with Similar Compounds

Thiophene-Thiazole Carboxamides

  • 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (C₁₁H₁₂N₂OS₂) Structural Differences: Lacks the cyclopentylmethyl group and hydroxyethyl substituent. Instead, it has ethyl and methyl groups on the thiophene ring.
  • N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide Structural Differences: Contains a diphenylthiazole core and an acetamide group instead of a phenylthiazole-carboxamide. Implications: The diphenyl substitution may enhance MAO-B inhibition, as seen in related compounds targeting neurodegenerative diseases .

Thiazole-4-Carboxamides

  • N-Substituted 2-(4-Pyridinyl)thiazole-5-carboxamides
    • Structural Differences : Features a pyridinyl group at the thiazole’s 2-position and lacks the thiophene-cyclopentyl unit.
    • Implications : The pyridinyl group may improve binding to kinase targets, as demonstrated in kinase inhibitor studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide, and what key intermediates are involved?

  • The synthesis typically involves coupling thiophene and thiazole moieties. A common approach is to use carboxamide intermediates (e.g., carboxamide 39 in ) with Lawesson’s reagent for thioamide conversion. Method D ( ) employs potassium carbonate as a base and chloroacetamide derivatives for nucleophilic substitution. Purification often uses preparative TLC with n-hexane/ethyl acetate (50:50) .

Q. How can researchers characterize the structural and purity profile of this compound?

  • Key techniques include:

  • NMR and FTIR for functional group verification (e.g., confirming hydroxyethyl and thiazole motifs).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (e.g., 254 nm) to assess purity ≥95% (avoiding BenchChem methods per guidelines) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Start with in vitro enzyme inhibition assays (e.g., COX1/2 inhibition, as in ) to identify target engagement. Use cell viability assays (MTT/XTT) in relevant cell lines. Dose-response curves (0.1–100 µM) can establish IC₅₀ values .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, narrowing experimental parameters (solvent, temperature, catalyst). ICReDD’s workflow ( ) integrates computational screening with feedback loops using experimental data (e.g., optimizing cyclopentylmethyl group functionalization) .
  • Statistical experimental design (e.g., factorial or response surface methodology) minimizes trials while testing variables like reagent stoichiometry and reaction time .

Q. How to resolve contradictions in bioassay data (e.g., varying IC₅₀ across studies)?

  • Conduct meta-analysis of experimental variables:

  • Compare assay conditions (e.g., pH, cell line origins, incubation times).
  • Validate compound stability under assay conditions via HPLC-MS to rule out degradation.
  • Apply comparative methodology ( ) to identify protocol inconsistencies and standardize procedures .

Q. What strategies are effective for studying structure-activity relationships (SAR) of thiophene-thiazole hybrids?

  • Systematic substituent variation : Modify the hydroxyethyl group ( ) or phenyl ring () to assess steric/electronic effects.
  • Molecular docking (e.g., AutoDock Vina) to predict binding modes with targets (e.g., COX enzymes). Validate with site-directed mutagenesis of key residues .

Q. How can advanced separation technologies improve purification of this hydrophobic compound?

  • Membrane-based techniques (CRDC subclass RDF2050104) like nanofiltration under high pressure (10–50 bar) enhance yield.
  • Preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) achieves >99% purity. Monitor with inline UV/Vis .

Methodological Resources

  • Experimental Design : Use JMP or Minitab for factorial design to optimize synthesis ( ).
  • Data Analysis : Apply ANOVA and Tukey’s HSD test to compare bioassay results ( ).
  • Safety Compliance : Adhere to protocols in "Chemical Hygiene Plan" ( ) for advanced lab work.

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